molecular formula C15H17N5O3 B10936957 N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936957
M. Wt: 315.33 g/mol
InChI Key: XERUWBUKDRLCHK-UHFFFAOYSA-N
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Description

N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an oxazole ring fused to a pyridine ring, with additional functional groups such as an oxadiazole moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with suitable aldehydes or ketones.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be formed by the reaction of hydrazides with nitriles under oxidative conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of amines with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole or carboxamide groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or tool in studying biological processes, particularly those involving its target pathways.

Mechanism of Action

The mechanism of action of N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through binding to these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]oxazole
  • N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyridine
  • N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]carboxamide

Uniqueness

The uniqueness of N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its fused heterocyclic structure, which combines the properties of oxazole, pyridine, and oxadiazole rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H17N5O3/c1-5-20(7-12-9(3)18-23-19-12)15(21)11-6-8(2)16-14-13(11)10(4)17-22-14/h6H,5,7H2,1-4H3

InChI Key

XERUWBUKDRLCHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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